8-Azabicyclo[3.2.1]octane, 8-[2-chloro-5,6,7,8-tetrahydro-6-[2-methyl-5-(1-methylethyl)phenyl]pyrido[4,3-d]pyrimidin-4-yl]-3-methoxy-
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Overview
Description
8-Azabicyclo[3.2.1]octane, 8-[2-chloro-5,6,7,8-tetrahydro-6-[2-methyl-5-(1-methylethyl)phenyl]pyrido[4,3-d]pyrimidin-4-yl]-3-methoxy- is a complex organic compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 8-Azabicyclo[3.2.1]octane derivatives typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, utilizing advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
8-Azabicyclo[3.2.1]octane derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
8-Azabicyclo[3.2.1]octane derivatives have a wide range of scientific research applications. In chemistry, they are used as key intermediates in the synthesis of various complex molecules . In biology and medicine, these compounds have shown potential as therapeutic agents due to their ability to interact with specific molecular targets and pathways . They are also used in the development of new drugs and as tools for studying biological processes.
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octane derivatives involves their interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane derivatives are unique due to their bicyclic structure and the presence of a nitrogen atom in the ring system . Similar compounds include other tropane alkaloids, such as atropine and scopolamine, which also have a bicyclic structure but differ in their specific substituents and biological activities . The unique structure of 8-Azabicyclo[3.2.1]octane derivatives allows for specific interactions with molecular targets, making them valuable in various research and therapeutic applications.
Properties
IUPAC Name |
2-chloro-4-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-6-(2-methyl-5-propan-2-ylphenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN4O/c1-15(2)17-6-5-16(3)23(11-17)29-10-9-22-21(14-29)24(28-25(26)27-22)30-18-7-8-19(30)13-20(12-18)31-4/h5-6,11,15,18-20H,7-10,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEZNEFGHPGYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)N2CCC3=C(C2)C(=NC(=N3)Cl)N4C5CCC4CC(C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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